3-[(3-bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-[(3-Bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridine or chloromethoxyphenyl groups.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(3-bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chloropyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
- 3-[(3-Bromopyridin-4-yl)oxy]-N-(5-methyl-2-methoxyphenyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of 3-[(3-bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)oxy-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c1-24-16-3-2-11(19)8-14(16)21-17(23)22-7-5-12(10-22)25-15-4-6-20-9-13(15)18/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDLXODPRBESDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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